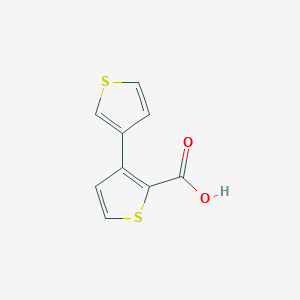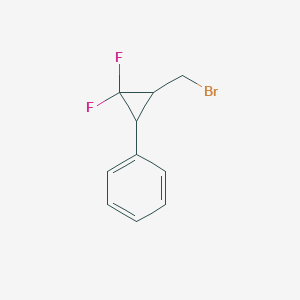![molecular formula C40H64O13 B12311085 1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)
1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(ヒドロキシメチル)-4,4',10,13,14-ペンタメチル-3-[3,4,5-トリヒドロキシ-6-[(3,4,5-トリヒドロキシオキサン-2-イル)オキシメチル]オキサン-2-イル]オキシスピロ[1,2,3,5,6,7,11,12,15,16-デカヒドロシクロペンタ[a]フェナントレン-17,5'-オキソラン]-2'-イル]プロパン-1-オンは、非常に複雑な構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
この化合物の合成には、スピロ環状コアの形成とヒドロキシル基の導入を含む複数のステップが含まれます。一般的なアプローチの1つは、ジールス-アルダー反応を用い、その後、酸化および還元ステップを実行して、目的の構造を得ることです。反応条件は通常、触媒と特定の温度および圧力設定の使用を含み、化合物の正しい形成を保証します。
工業的生産方法
この化合物の工業的生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、連続フローリアクターの使用と最終生成物を分離するための高度な精製技術が含まれることがよくあります。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな種類の化学反応を受ける可能性があります。
酸化: 新しい官能基を形成するために、追加の酸素原子を導入します。
還元: 酸素原子の除去または水素原子の付加により、構造を簡素化します。
置換: 特定の試薬を使用して、ある官能基を別の官能基に置き換えます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲンなどの置換試薬が含まれます。反応条件は、目的の変換に応じて異なりますが、通常、制御された温度と反応を促進するための溶媒の使用が含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により追加のヒドロキシル基またはカルボニル基が生成される可能性がありますが、還元により、より単純な炭化水素構造が生成される可能性があります。
科学的研究における応用
この化合物は、以下を含む幅広い科学的研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 酵素やその他の生体分子との相互作用を含む、潜在的な生物学的活性について研究されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。
工業: 新しい材料の開発および他の貴重な化合物の合成のための前駆体として使用されています。
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ヒドロキシル基とスピロ環状構造により、これらの標的に強い水素結合やその他の相互作用を形成することができ、さまざまな生物学的効果をもたらします。関与する経路には、酵素活性の阻害や受容体シグナル伝達の調節が含まれる場合があります。
類似の化合物との比較
類似の化合物
類似の化合物には、他のスピロ環状分子と、以下のような複数のヒドロキシル基を持つ分子が含まれます。
- 4H-1-ベンゾピラン-4-オン、5-ヒドロキシ-7-メトキシ-2-(4-メトキシフェニル)-
- 5-ヒドロキシ-2,2,6,6-テトラメチル-4-(2-メチルプロプ-1-エン-イル)シクロヘキサ-4-エン-1
- 4-ヒドロキシ-2,6,6-トリメチル-3-オキソシクロヘキサ-1,4-ジエンカルバルデヒド
独自性
この化合物を際立たせているのは、スピロ環状コアと複数のヒドロキシル基を含む、非常に複雑な構造です。
類似化合物との比較
Similar Compounds
Similar compounds include other spirocyclic molecules and those with multiple hydroxyl groups, such as:
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
- 5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
Uniqueness
What sets this compound apart is its highly complex structure, which includes a spirocyclic core and multiple hydroxyl groups
特性
分子式 |
C40H64O13 |
|---|---|
分子量 |
752.9 g/mol |
IUPAC名 |
1-[4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one |
InChI |
InChI=1S/C40H64O13/c1-7-23(42)25-16-20(2)40(53-25)15-14-38(5)22-8-9-27-36(3,21(22)10-13-39(38,40)6)12-11-28(37(27,4)19-41)52-35-33(48)31(46)30(45)26(51-35)18-50-34-32(47)29(44)24(43)17-49-34/h20,24-35,41,43-48H,7-19H2,1-6H3 |
InChIキー |
RZAQKUZJRMZPFB-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


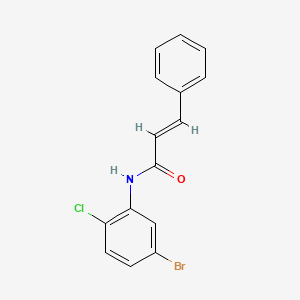
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
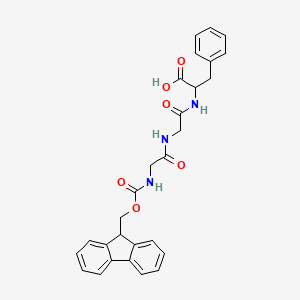
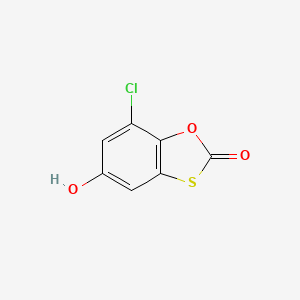
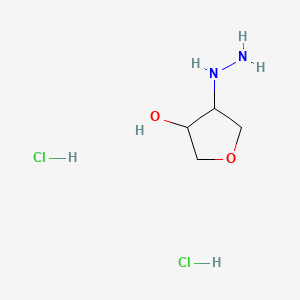
![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)


